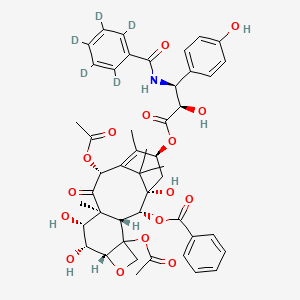
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol is a complex organic compound known for its significant applications in pharmaceuticals and medicinal chemistry. This compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamine with methylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as serotonin reuptake transporters. By inhibiting the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, leading to enhanced serotonergic neurotransmission . This mechanism is similar to that of fluoxetine, which is known for its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known SSRI with a similar structure and mechanism of action.
Paroxetine: Another SSRI with comparable pharmacological properties.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol is unique due to its specific trifluoromethyl group, which enhances its pharmacokinetic properties and increases its potency as an SSRI . This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in treating mood disorders .
Properties
Molecular Formula |
C26H28F3NO2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C26H28F3NO2/c1-30(18-16-24(31)20-8-4-2-5-9-20)19-17-25(21-10-6-3-7-11-21)32-23-14-12-22(13-15-23)26(27,28)29/h2-15,24-25,31H,16-19H2,1H3 |
InChI Key |
UJFCKTUAABUFHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)O)CCC(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
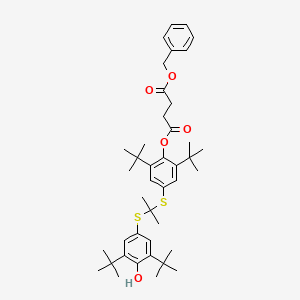
![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
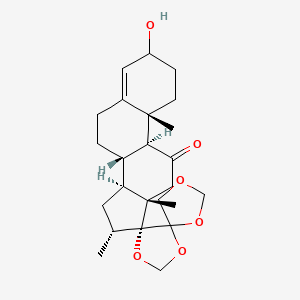
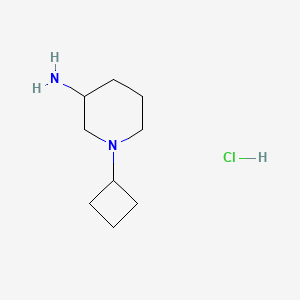

![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)
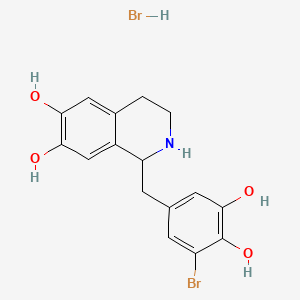
![3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one](/img/structure/B13860395.png)
